molecular formula C15H16O4 B12358999 7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12358999
M. Wt: 260.28 g/mol
InChI Key: SLCTVATYOBOWGI-UHFFFAOYSA-N
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Properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C15H16O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-4,8,11-12,14,16-17H,5-7H2

InChI Key

SLCTVATYOBOWGI-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O)OC=C(C2=O)C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a Lewis acid catalyst . This method is favored for its simplicity and efficiency. Another method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C .

Industrial Production Methods

Industrial production of this compound often involves optimizing the Pechmann condensation reaction for large-scale synthesis. This includes using green solvents and catalysts to minimize environmental impact . Additionally, continuous flow reactors are employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. It acts as a phytoestrogen, binding to estrogen receptors and modulating their activity . This interaction influences gene expression and cellular processes, leading to its observed health benefits. Additionally, the compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .

Biological Activity

7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound classified within the chromenone family. Its molecular formula is C16H18O4, with a molecular weight of approximately 286.31 g/mol. The compound features a chromenone core, consisting of a fused benzene and pyran ring system, along with hydroxyl substituents that significantly influence its chemical properties and biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The structure of 7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one includes multiple hydroxyl groups that enhance its reactivity and biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

Key Structural Features

PropertyDescription
Molecular Formula C16H18O4
Molecular Weight 286.31 g/mol
Functional Groups Hydroxyl groups
Core Structure Chromenone (fused benzene and pyran)

Biological Activity

Research indicates that 7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one possesses several notable biological activities:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties due to its ability to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects : It has been shown to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth.
  • Neuroprotective Effects : Research indicates potential neuroprotective benefits, possibly linked to its antioxidant properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antioxidant Study : In vitro assays demonstrated that 7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one effectively scavenged DPPH radicals and reduced oxidative stress markers in cellular models .
  • Anti-inflammatory Research : A study published in the Journal of Medicinal Chemistry reported that this compound inhibited the expression of pro-inflammatory cytokines in macrophages .
  • Cancer Cell Line Studies : In experiments involving breast cancer cell lines (MCF-7), the compound showed a dose-dependent reduction in cell viability and increased apoptosis markers .

The mechanisms through which 7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one exerts its biological effects are still under investigation. However, it is believed that:

  • The hydroxyl groups play a critical role in modulating signaling pathways involved in inflammation and cell survival.
  • Its structural similarity to other known phytochemicals may facilitate interactions with estrogen receptors and other cellular targets.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one better, it is helpful to compare it with structurally similar compounds:

Compound NameStructureKey Features
Daidzein C15H10O4Isoflavone with estrogenic activity; found in soybeans.
Genistein C16H15O5Known for anticancer properties; similar mechanism of action.
Cirsimaritin C17H16O6Exhibits anti-inflammatory effects; different substitution patterns.

The unique combination of hydroxyl substituents in 7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one contributes to its distinct biological activity profile compared to these similar compounds.

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